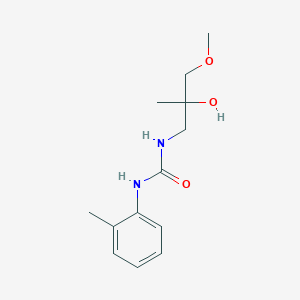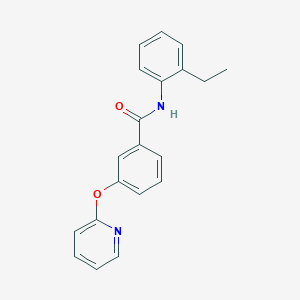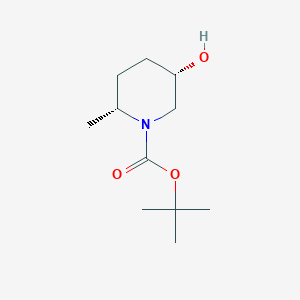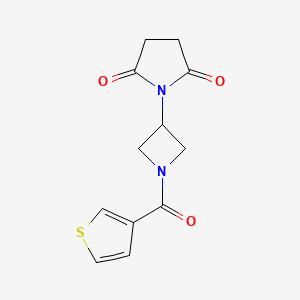![molecular formula C20H18N4O B2568500 1-(2-Methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895012-40-5](/img/structure/B2568500.png)
1-(2-Methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
カタログ番号 B2568500
CAS番号:
895012-40-5
分子量: 330.391
InChIキー: PJJWLIYWWPIBMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of pyrazolo[3,4-d]pyrimidines . It has shown promising anticancer activity, with significant inhibitory effects on EGFR and ErbB2 receptor tyrosine kinases . It has also been evaluated for its fungicidal activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . The process includes the design and synthesis of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups contributing to its biological activity . It features a pyrazolo[3,4-d]pyrimidine core, which is a common scaffold in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require careful control of conditions . The reaction mechanisms are not explicitly mentioned in the retrieved papers.科学的研究の応用
Anti-inflammatory and Antimicrobial Applications
- Nonsteroidal Anti-inflammatory Properties : A class of pyrazolo[1,5-a]pyrimidines, which shares a structural resemblance with the compound , has been identified as having significant anti-inflammatory properties without the ulcerogenic activity associated with many NSAIDs. This suggests a potential for developing safer anti-inflammatory drugs (Auzzi et al., 1983).
- Antimicrobial Activity : Various studies have synthesized derivatives of pyrazolo[3,4-d]pyrimidine, demonstrating significant antimicrobial activity against a range of bacterial and fungal strains. This highlights their potential as lead compounds in the development of new antimicrobial agents (Khobragade et al., 2010).
Synthetic Pathways and Chemical Properties
- Novel Synthetic Routes : Research has focused on developing novel synthetic pathways for creating derivatives of pyrazolo[3,4-d]pyrimidine, providing insights into more efficient and versatile methods for producing these compounds. These studies are crucial for facilitating the exploration of their biological activities and potential applications (Önal et al., 2008).
- Chemical Characterization and Corrosion Inhibition : Some studies have also investigated the surface and adsorption properties of pyrazolo[3,4-d]pyrimidine derivatives, including their application as corrosion inhibitors. This application is vital for protecting materials in industrial settings, demonstrating the compound's versatility beyond pharmaceutical uses (Abdel Hameed et al., 2020).
Biological Evaluation and Potential Therapeutic Uses
- Cancer and Anti-5-lipoxygenase Activities : Derivatives of pyrazolo[3,4-d]pyrimidine have been evaluated for their anticancer properties and ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. This dual activity underscores the potential therapeutic applications of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
- Adenosine Receptor Affinity : Another study highlights the synthesis of pyrazolo[3,4-d]pyrimidine analogues showing affinity for A1 adenosine receptors, which play a role in various physiological processes. This suggests potential applications in developing drugs targeting cardiovascular diseases, pain, and neurological disorders (Harden et al., 1991).
作用機序
将来の方向性
特性
IUPAC Name |
1-(2-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-7-9-16(10-8-14)12-23-13-21-19-17(20(23)25)11-22-24(19)18-6-4-3-5-15(18)2/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJWLIYWWPIBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide
1704615-27-9


![(1'R,2R,3'S)-5-Hydroxy-3'-(3-hydroxyprop-1-en-2-yl)-3-oxospiro[1-benzofuran-2,2'-cyclopentane]-1'-carboxylic acid](/img/structure/B2568418.png)

![(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2568421.png)
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(phenyl)methanone](/img/structure/B2568422.png)
![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2568423.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2568424.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2568427.png)



![(+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate](/img/structure/B2568436.png)

![2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2568439.png)